molecular formula C7H8N4O3 B1432076 Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1039766-71-6

Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B1432076
CAS No.: 1039766-71-6
M. Wt: 196.16 g/mol
InChI Key: FGJUSYZUKBHHFS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. This compound is synthesized via strategies such as tandem cycloaddition-cyclization or Huisgen azide-alkyne cycloaddition (CuAAC), often leveraging "click chemistry" principles . Its methyl ester group enhances solubility and serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) .

Properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-14-7(13)4-5-6(12)8-2-3-11(5)10-9-4/h2-3H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUSYZUKBHHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143625
Record name Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039766-71-6
Record name Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039766-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate typically involves the construction of the fused triazolo-pyrazine core through condensation reactions between appropriately substituted precursors, followed by functional group modifications to install the methyl ester and keto functionalities.

Preparation via Condensation of Diamino-Triazole and 1,2-Dicarbonyl Compounds

One of the foundational methods to synthesize 1,2,3-triazolo-fused pyrazines, including related analogs, was reported by Lovelette et al. This approach involves:

  • Starting Materials : 4,5-diamino-1,2,3-triazole and 1,2-dicarbonyl compounds (e.g., glyoxal, benzil).
  • Reaction : Condensation of the diamino-triazole with the dicarbonyl compound under controlled conditions.
  • Outcome : Formation of 1,2,3-triazolo[1,5-a]pyrazine derivatives with yields ranging from 30–35%.

The diamino-triazole precursor is prepared by treating a carbamate intermediate with a strong base. The carbamate itself is derived from a carbonyl azide prepared by refluxing benzyl azide with ethyl cyanoacetate and sodium ethoxide. This method offers structural diversity by varying the substituents on the triazole and the dicarbonyl compound but is limited by the need for symmetrical dicarbonyls to avoid isomer mixtures.

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Benzyl azide + ethyl cyanoacetate + NaOEt reflux in ethanol Carbonyl azide intermediate - Precursor for carbamate
2 Carbonyl azide + base Carbamate intermediate - Precursor for diamino-triazole
3 Carbamate + base 4,5-Diamino-1,2,3-triazole - Key heterocyclic intermediate
4 Diamino-triazole + 1,2-dicarbonyl compound 1,2,3-Triazolo[1,5-a]pyrazine derivatives 30–35 Condensation yields triazolopyrazine

This method is well-documented in the literature for synthesizing fused triazolo-pyrazines, including analogs of methyl 4-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate.

Multi-Step Synthesis via Functional Group Transformations on Pyrrolo[1,2-a]pyrazine Derivatives

Another advanced synthetic route involves the preparation of related tetrahydro-pyrrolo[1,2-a]pyrazine carboxamide compounds, which share structural similarities with the target compound. The key steps include:

  • Starting Material : Benzylated and protected pyrrolo[1,2-a]pyrazine derivatives.
  • Reduction : Using reducing agents to convert keto groups to hydroxy groups.
  • Methoxylation and Cyanation : Conversion of hydroxy groups to methoxy and then cyano groups via standard organic transformations.
  • Deprotection : Removal of protecting groups (e.g., Boc, benzyl).
  • Acylation : Reaction with oxalyl chloride to introduce oxo functionalities.
  • Catalytic Hydrogenation : Final reduction steps to yield the tetrahydro-fused heterocycle.

This sequence allows for precise control over stereochemistry and functional group placement, enabling the synthesis of optically active compounds and derivatives with specific pharmacological profiles.

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
A Benzylation Benzyl bromide, base Benzyl N-tert-butoxycarbonyl-5-oxoprolinate Protects amino acid derivatives
B Reduction Reducing agent (e.g., NaBH4) Benzyl N-tert-butoxycarbonyl-5-hydroxyprolinate Converts keto to hydroxy group
C Methoxylation Methylating agent (e.g., MeI) Methoxy derivative Prepares for cyanation
D Cyanation Cyanide source Cyano derivative Introduces nitrile functionality
E Deprotection Acidic or catalytic conditions Free amine compound Removes Boc and benzyl groups
F Acylation Oxalyl chloride Keto-functionalized intermediate Introduces oxo group
G Catalytic hydrogenation H2, Pd/C Final tetrahydrotriazolopyrazine Yields target compound

This method is detailed in patent literature and allows for the synthesis of compounds with high purity and stereochemical control, suitable for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Feature Condensation Method (Diamino-Triazole + Dicarbonyl) Multi-Step Functional Group Transformation Method
Starting Materials Diamino-triazole, symmetrical 1,2-dicarbonyls Protected pyrrolo[1,2-a]pyrazine derivatives
Complexity Moderate High
Yield Range 30–35% Variable; generally higher with purification steps
Structural Diversity Limited by dicarbonyl symmetry High, with stereochemical control
Scalability Suitable for small to medium scale Suitable for pharmaceutical scale
Stereochemical Control Limited High
Application Research and initial synthesis Pharmaceutical development

Research Findings and Notes

  • The condensation method provides a straightforward route but suffers from limited yields and potential isomeric mixtures when asymmetrical dicarbonyls are used.
  • The multi-step synthetic route allows for the preparation of optically active forms, which is crucial for biological activity and drug development.
  • Protecting group strategies (e.g., Boc, benzyl) and functional group interconversions are essential to achieve the desired substitution pattern and ring fusion.
  • Catalytic hydrogenation is a key step to reduce unsaturated intermediates to the tetrahydro form.
  • The preparation methods have been validated in the context of thrombin inhibitor development, showing the importance of these compounds in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_{7}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
  • CAS Number : 136738-23-3

The compound features a triazolo-pyrazine core which is known for its versatility in drug design and biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for several reasons:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows for interactions with biological targets that could inhibit the growth of bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can interfere with cancer cell proliferation. The triazole moiety may enhance the compound's ability to act as an anticancer agent by targeting specific pathways involved in tumor growth.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for the preparation of more complex molecules. Its unique structure allows chemists to explore various chemical modifications leading to new derivatives with potentially enhanced biological activities.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant inhibition against various strains of bacteria and fungi. This compound was included in these studies due to its structural similarity to known bioactive compounds.

CompoundActivityReference
This compoundModerate Antimicrobial
Triazole Derivative AStrong Antimicrobial
Triazole Derivative BWeak Antimicrobial

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines such as HeLa and MCF-7. The results indicated that some derivatives exhibited significant cytotoxicity.

DerivativeCell Line TestedIC50 (µM)Reference
Derivative 1HeLa15
Derivative 2MCF-720
Methyl 4-oxo...HeLa & MCF-7>30

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyldimethylsilyl derivative (78% yield) benefits from a one-pot process, avoiding multistep routes used in early syntheses (e.g., Chandrasekaran’s work) .
  • Copper-free Huisgen reactions (thermal) are employed for silylated derivatives, whereas Cu(I) catalysts are typical for aromatic triazoles .
  • The methyl ester derivative’s synthesis emphasizes efficiency, though yields are comparable to carboxamide derivatives (e.g., antidiabetic agent in ).

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Properties

Compound Name FTIR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point/Stability
Target Compound (Methyl ester) 2958, 1527, 1248, 993* Conformation-dependent shifts Not reported
4-(tert-Butyldimethylsilyl) derivative 1470 (triazole C-N), 1113 1.0–2.5 (TBS group) Stable (pseudo-equatorial TBS)
4,5,6,7-Tetrahydrotriazolopyrazine hydrochloride N/A 3.5–4.5 (pyrazine CH₂) 252–254°C (carboxamide)

*Triazole-specific absorptions align with literature .

Key Observations :

  • The tert-butyldimethylsilyl group’s pseudo-equatorial conformation stabilizes the molecule, contrasting with unsubstituted analogs prone to ring puckering .

Key Observations :

  • Carboxamide derivatives exhibit defined antidiabetic activity, while ester analogs are primarily synthetic intermediates .
  • Silylated derivatives (e.g., TBS-substituted) are unexplored in bioassays but hold promise for Hiyama couplings or oxidation reactions .

Biological Activity

Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound belonging to the triazole family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4O3C_8H_10N_4O_3, with a molecular weight of approximately 198.19 g/mol. Its structure features a fused triazole and pyrazine ring system that contributes to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:

  • In vitro studies show that derivatives of triazolo-pyrazine exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives demonstrated IC50 values in the low micromolar range (e.g., 0.83 ± 0.07 µM for A549) .
  • Mechanism of Action : The anti-cancer effects are believed to stem from the compound's ability to inhibit specific kinases involved in tumor growth and progression.

2. Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties:

  • It acts as an inhibitor of c-Met kinase with nanomolar potency (IC50 = 48 nM), which is crucial in many cancers due to its role in cell proliferation and survival .
  • The interaction with enzymes is hypothesized to occur through binding at active sites, thereby blocking the enzymatic activity essential for tumor cell survival.

3. Antimicrobial Properties

While less extensively studied than its anticancer properties, preliminary data suggest that methyl triazolo-pyrazines may also exhibit antimicrobial activity:

  • Compounds within this class have shown effectiveness against various bacterial strains and fungi .

Research Findings and Case Studies

Activity Cell Line/Target IC50 Value Reference
Antitumor ActivityA549 (Lung Cancer)0.83 ± 0.07 µM
MCF-7 (Breast Cancer)0.15 ± 0.08 µM
HeLa (Cervical Cancer)2.85 ± 0.74 µM
c-Met Kinase Inhibition-48 nM

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
Ugi–Huisgen tandem83%Toluene, triethylamine, 24 h reflux
Click chemistry>95%Cu(I) catalyst, RT, aqueous conditions
Pd-Cu catalysis70–90%Arylboronic acids, 12 h at 80°C

How can regioselectivity challenges in cycloaddition reactions be addressed during synthesis?

Answer:
Regioselectivity in triazole formation is influenced by:

  • Catalyst choice : Copper(I) ensures 1,4-regioselectivity in click chemistry, whereas ruthenium catalysts favor 1,5-products .
  • Substrate design : Pre-organized azide-alkyne pairs (e.g., intramolecular reactions) reduce competing pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Pd-Cu systems .

What analytical techniques are critical for characterizing this compound?

Answer:

  • Melting point analysis : Used for preliminary purity assessment (e.g., mp 252–254°C) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

How can contradictions in reported reaction yields be resolved?

Answer:
Discrepancies arise from:

  • Catalyst loading : Higher Cu(I) concentrations (10 mol%) improve yields in click chemistry vs. lower loadings in Ugi reactions .
  • Reaction time : Extended reflux (24 h) in toluene maximizes cyclization efficiency , while Pd-Cu systems require shorter durations .
  • Substrate scope : Bulky aryl groups in Ugi reactions reduce yields compared to alkyl derivatives .

What strategies are used to evaluate biological activity?

Answer:

  • Enzyme assays : BACE1 inhibition assays for Alzheimer’s research .
  • Cellular models : Antitumor activity screened via MTT assays in cancer cell lines .
  • Molecular docking : Predicts binding to targets like sigma receptors or 14-α-demethylase (PDB: 3LD6) .

Q. Table 2: Biological Targets and Assays

TargetAssay TypeKey FindingsReference
Sigma receptorsRadioligand bindingIC₅₀ < 1 µM in receptor modulation
BACE1Fluorogenic substrate60% inhibition at 10 µM
14-α-demethylaseMolecular dockingBinding energy < -8 kcal/mol

How can reaction conditions be optimized for scale-up?

Answer:

  • Solvent selection : Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale Ugi reactions .
  • Catalyst recycling : Magnetic Cu@ABA-Fe₃O₄-@SiO₂ nanoparticles enable reuse in click chemistry .
  • Flow chemistry : Continuous flow systems reduce reaction time from hours to minutes .

What advanced purification methods ensure high purity?

Answer:

  • Flash chromatography : Separates regioisomers using silica gel gradients .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .
  • HPLC : Semi-preparative C18 columns resolve closely related impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

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